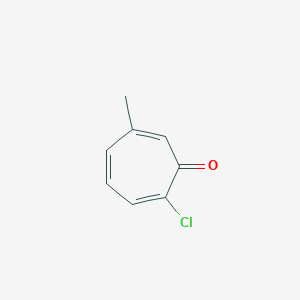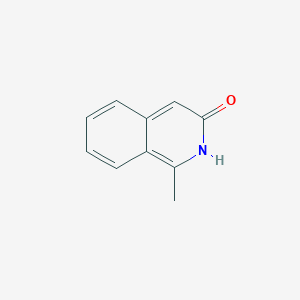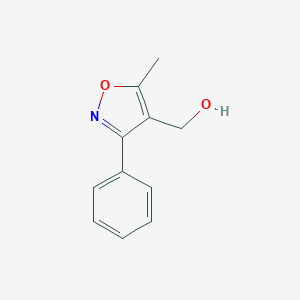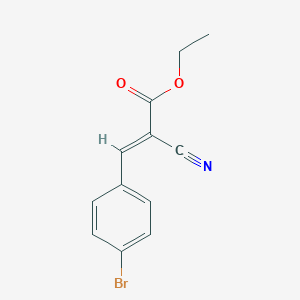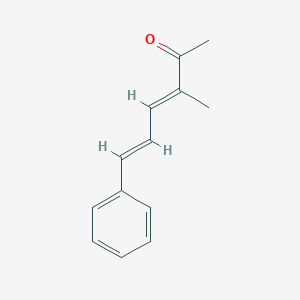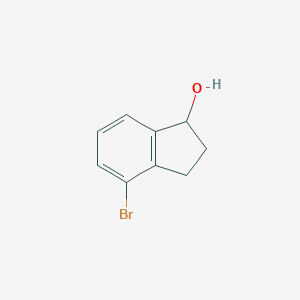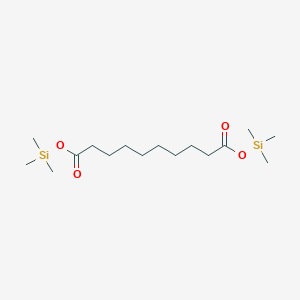
Bis(trimethylsilyl)sebacat
Übersicht
Beschreibung
BIS(TRIMETHYLSILYL)SEBACATE is an organosilicon compound with the molecular formula C16H34O4Si2. It is also known as decanedioic acid bis(trimethylsilyl) ester. This compound is characterized by the presence of two trimethylsilyl groups attached to a sebacic acid backbone. It is commonly used in organic synthesis and analytical chemistry due to its unique properties.
Wissenschaftliche Forschungsanwendungen
BIS(TRIMETHYLSILYL)SEBACATE is utilized in various scientific research applications:
Chemistry: Used as a silylating agent to protect carboxylic acids and alcohols during synthesis.
Biology: Employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of high-performance materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BIS(TRIMETHYLSILYL)SEBACATE can be synthesized through the reaction of sebacic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
Sebacic acid+2(Trimethylsilyl chloride)+2(Triethylamine)→Bis(trimethylsilyl) sebacate+2(Triethylamine hydrochloride)
The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of bis(trimethylsilyl) sebacate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
BIS(TRIMETHYLSILYL)SEBACATE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form sebacic acid and trimethylsilanol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the compound itself is relatively stable, the trimethylsilyl groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Sebacic acid and trimethylsilanol.
Substitution: Various silyl ethers, amides, or thioethers depending on the nucleophile used.
Wirkmechanismus
The mechanism by which bis(trimethylsilyl) sebacate exerts its effects is primarily through the formation of stable silyl ethers. The trimethylsilyl groups protect reactive functional groups during chemical reactions, preventing unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)acetamide: Another silylating agent used for similar purposes but with different reactivity and stability.
Trimethylsilyl chloride: A more reactive silylating agent often used in the initial steps of synthesis.
Bis(trimethylsilyl)trifluoroacetamide: Used in analytical chemistry for derivatizing polar compounds.
Uniqueness
BIS(TRIMETHYLSILYL)SEBACATE is unique due to its ability to form stable silyl ethers with carboxylic acids, making it particularly useful in protecting these functional groups during synthesis. Its stability and ease of handling also make it a preferred choice in various applications.
Eigenschaften
IUPAC Name |
bis(trimethylsilyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4Si2/c1-21(2,3)19-15(17)13-11-9-7-8-10-12-14-16(18)20-22(4,5)6/h7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDACUOPQFMCPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCCCCCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701279 | |
| Record name | Bis(trimethylsilyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18408-42-9 | |
| Record name | Bis(trimethylsilyl) sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


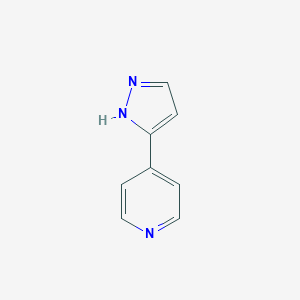
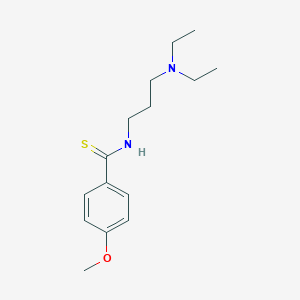
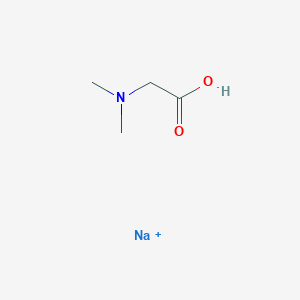

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
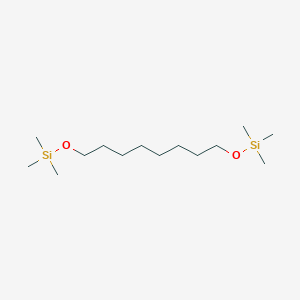
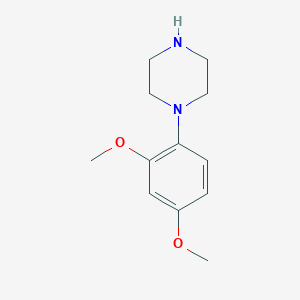
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
